molecular formula C18H18FN3O3 B12016746 4-Ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769143-32-0

4-Ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12016746
CAS No.: 769143-32-0
M. Wt: 343.4 g/mol
InChI Key: MLCQIXZKNMDRCS-SRZZPIQSSA-N
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Description

4-Ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features an ethoxy group, a fluorobenzylidene moiety, and a hydrazino linkage, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    4-Fluorobenzaldehyde+Hydrazine Hydrate4-Fluorobenzylidene Hydrazone\text{4-Fluorobenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{4-Fluorobenzylidene Hydrazone} 4-Fluorobenzaldehyde+Hydrazine Hydrate→4-Fluorobenzylidene Hydrazone

  • Acylation Reaction: : The hydrazone intermediate is then reacted with ethyl 4-ethoxybenzoate in the presence of a base such as sodium ethoxide. This step involves the formation of the final benzamide structure.

    4-Fluorobenzylidene Hydrazone+Ethyl 4-EthoxybenzoateThis compound\text{4-Fluorobenzylidene Hydrazone} + \text{Ethyl 4-Ethoxybenzoate} \rightarrow \text{this compound} 4-Fluorobenzylidene Hydrazone+Ethyl 4-Ethoxybenzoate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with new substituents replacing the ethoxy or fluorobenzylidene groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-Ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
  • 4-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
  • 4-Butoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide

Uniqueness

4-Ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

769143-32-0

Molecular Formula

C18H18FN3O3

Molecular Weight

343.4 g/mol

IUPAC Name

4-ethoxy-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H18FN3O3/c1-2-25-16-9-5-14(6-10-16)18(24)20-12-17(23)22-21-11-13-3-7-15(19)8-4-13/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

MLCQIXZKNMDRCS-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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